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molecular formula C5H2Br2O3 B039660 4,5-Dibromo-2-furoic acid CAS No. 2434-03-9

4,5-Dibromo-2-furoic acid

Cat. No. B039660
M. Wt: 269.88 g/mol
InChI Key: BHUVICYZDBUMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855292B2

Procedure details

To a suspension of methyl 4,5-dibromo-2-furoate (26.19 g, 92.2 mmol) in THF (60 mL) at rt was added LiOH (3 M in water, 60 mL, 180 mmol). The biphasic mixture was stirred for 4 h. The mixture was poured into 1 N HCl (500 mL) and extracted with DCM (3×). The combined organic layers were dried (Na2SO4) and concentrated to provide 24.59 g (99%) of the acid as an off-white solid. 1H NMR (400 MHz, CD3OD): 7.30 (s, 1H).
Quantity
26.19 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10]C)=[O:9])[O:5][C:6]=1[Br:7].[Li+].[OH-].Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1[Br:7] |f:1.2|

Inputs

Step One
Name
Quantity
26.19 g
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(OC1Br)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.59 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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